molecular formula C12H15F3N2O B1464756 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol CAS No. 1184392-98-0

1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol

Cat. No. B1464756
CAS RN: 1184392-98-0
M. Wt: 260.26 g/mol
InChI Key: BNMUHRCFWIMHRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new aromatic diamine with a trifluoromethyl pendent group, 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane, was successfully synthesized in two steps from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride .

Scientific Research Applications

Medicinal Chemistry

1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol: is a compound that can be utilized in medicinal chemistry due to its trifluoromethyl group, which is a common feature in many pharmaceuticals . The presence of this group often imparts unique biological activity, metabolic stability, and bioavailability to the drug molecules. This compound could be involved in the synthesis of new drug candidates, especially those targeting neurological disorders, due to its potential activity on central nervous system receptors.

Pharmacology

In pharmacology, this compound’s structural features suggest it could act as a precursor for the synthesis of selective serotonin reuptake inhibitors (SSRIs) . SSRIs are commonly prescribed antidepressants that can also treat anxiety disorders. The trifluoromethyl group may enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.

Neuroimaging

The compound’s potential as a fluorinated derivative makes it a candidate for developing positron emission tomography (PET) imaging agents. PET imaging is a powerful tool in diagnosing and monitoring the progression of diseases such as Alzheimer’s and Parkinson’s.

Neuroscience

In neuroscience research, 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol could be used to develop new therapeutic agents for neurological conditions. Its structure suggests it could modulate neurotransmitter systems, which are often the target for drugs treating conditions like epilepsy and autism .

Biochemistry

Biochemically, this compound could be involved in enzyme inhibition studies. The trifluoromethyl group is known to interact with various enzymes, potentially leading to the development of new inhibitors that can be used to study biochemical pathways or as therapeutic agents .

Chemical Synthesis

In chemical synthesis, this compound could serve as a building block for creating more complex molecules. Its amino group can participate in various bond-forming reactions, making it a versatile reagent for constructing new chemical entities with potential applications in material science and drug development .

Future Directions

Given the limited information available on 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol, future research could focus on elucidating its physical and chemical properties, safety profile, and potential applications. The synthesis and study of similar compounds suggest that it could be of interest in the development of new materials or pharmaceuticals .

properties

IUPAC Name

1-[4-amino-2-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-7-8(16)1-2-11(10)17-5-3-9(18)4-6-17/h1-2,7,9,18H,3-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMUHRCFWIMHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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